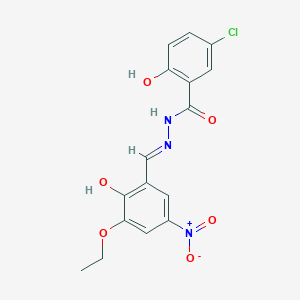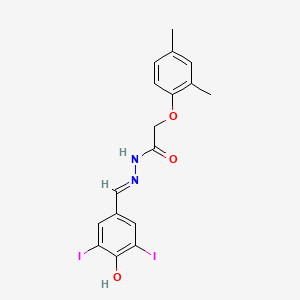
1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide, also known as ML352, is a small molecule drug that has been identified as a potential therapeutic agent for the treatment of various diseases. This compound has shown promising results in preclinical studies, and research is ongoing to explore its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in disease processes. For example, in cancer cells, 1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been shown to inhibit the activity of a protein called MTH1, which is involved in DNA repair and is essential for the survival of cancer cells.
Biochemical and Physiological Effects:
1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific disease being targeted. In cancer cells, the compound has been shown to induce cell death and inhibit the growth of tumors. In Alzheimer's and Parkinson's disease, 1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been shown to reduce the accumulation of toxic proteins in the brain and improve cognitive function.
Advantages and Limitations for Lab Experiments
1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has several advantages for use in lab experiments, including its high potency and specificity for its target proteins. However, the compound also has some limitations, including its low solubility and potential toxicity at high doses.
Future Directions
There are several future directions for research on 1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide, including further preclinical studies to explore its potential applications in various diseases, as well as clinical trials to test its safety and efficacy in humans. Additionally, research is ongoing to optimize the synthesis of the compound and improve its pharmacokinetic properties. Overall, 1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications in medicine.
Synthesis Methods
The synthesis of 1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide involves several steps, including the preparation of the starting materials, the formation of the piperidine ring, and the final coupling of the isoxazole and biphenyl groups. The process is complex and requires expertise in organic chemistry.
Scientific Research Applications
1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In preclinical studies, the compound has shown promising results in inhibiting the growth of cancer cells and reducing the accumulation of toxic proteins in the brain.
properties
IUPAC Name |
N-[4-(3-methoxyphenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-28-22-6-2-4-18(14-22)17-7-9-20(10-8-17)24-23(27)19-5-3-12-26(15-19)16-21-11-13-29-25-21/h2,4,6-11,13-14,19H,3,5,12,15-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEHTLXBTPEMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)C3CCCN(C3)CC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-2-(methylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-thiazole-5-carboxamide](/img/structure/B6074611.png)
![3-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-(4-methylbenzyl)-2-piperazinone](/img/structure/B6074615.png)
![2-{1-(2-fluorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6074619.png)
![3-(5-bromo-2-furyl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6074630.png)
![7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6074634.png)
![4-bromo-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B6074642.png)

![(1S*,4S*)-2-[4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6074660.png)

![1-(4-{[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)-2-imidazolidinone](/img/structure/B6074667.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6074672.png)
![N-isopropyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B6074678.png)
![1-methyl-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-2-piperidinecarboxamide](/img/structure/B6074691.png)